molecular formula C6H4Br2S B7985745 3,5-Dibromobenzenethiol CAS No. 144450-51-1

3,5-Dibromobenzenethiol

Cat. No.: B7985745
CAS No.: 144450-51-1
M. Wt: 267.97 g/mol
InChI Key: AZVGHTVANGAGFT-UHFFFAOYSA-N
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Description

3,5-Dibromobenzenethiol is an organosulfur compound with the molecular formula C6H4Br2S It is characterized by the presence of two bromine atoms and a thiol group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dibromobenzenethiol can be synthesized through several methods. One common approach involves the bromination of benzenethiol. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the 3 and 5 positions of the benzene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The bromine atoms can be reduced to form the corresponding debrominated thiol.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Benzenethiol or partially debrominated derivatives.

    Substitution: Various substituted benzenethiols depending on the nucleophile used.

Scientific Research Applications

3,5-Dibromobenzenethiol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of 3,5-Dibromobenzenethiol involves its interaction with molecular targets through its thiol group and bromine atoms. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The bromine atoms can participate in halogen bonding and other non-covalent interactions, influencing the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dichlorobenzenethiol: Similar structure but with chlorine atoms instead of bromine.

    3,5-Diiodobenzenethiol: Contains iodine atoms instead of bromine.

    3,5-Difluorobenzenethiol: Contains fluorine atoms instead of bromine.

Uniqueness

3,5-Dibromobenzenethiol is unique due to the specific properties imparted by the bromine atoms, such as higher reactivity and different electronic effects compared to its chloro, iodo, and fluoro analogs.

Properties

IUPAC Name

3,5-dibromobenzenethiol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2S/c7-4-1-5(8)3-6(9)2-4/h1-3,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZVGHTVANGAGFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Br)Br)S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619264
Record name 3,5-Dibromobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144450-51-1
Record name 3,5-Dibromobenzene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Sodium hydroxide (1.96 g, 49 mmol) was added to a solution of S-(3,5-dibromophenyl) diethylthiocarbamate (12 g, 32.7 mmol) (Preparation 47) in methanol (33 ml) and the mixture was heated at reflux for 15 hours. The mixture was cooled to 20° C. and concentrated under reduced pressure. The residue was partitioned between dichloromethane (90 ml) and water (250 ml) and the aqueous layer was further extracted with dichloromethane (90 ml). The combined organic layers were washed with a solution of sodium hydroxide (1N, 100 ml). The combined aqueous layers were cooled to 0° C. and the pH was adjusted to 2 by the addition of concentrated hydrochloric acid, giving a white suspension. This suspension was extracted with dichloromethane (2×250 ml) and the combined extracts were washed with brine (25 ml), dried over magnesium sulphate, filtered and concentrated under reduced pressure to leave the title compound as a yellow solid (6.7 g).
Quantity
1.96 g
Type
reactant
Reaction Step One
Name
S-(3,5-dibromophenyl) diethylthiocarbamate
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
CCN(CC)C(=O)Sc1cc(Br)cc(Br)c1
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reactant
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dibromobenzenethiol
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3,5-Dibromobenzenethiol
Reactant of Route 3
Reactant of Route 3
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Reactant of Route 4
3,5-Dibromobenzenethiol
Reactant of Route 5
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Reactant of Route 6
3,5-Dibromobenzenethiol

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